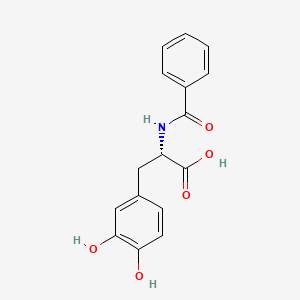

N-Benzoyl-3-hydroxy-L-tyrosine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Benzoyl-3-hydroxy-L-tyrosine is a useful research compound. Its molecular formula is C16H15NO5 and its molecular weight is 301.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Neuropharmacology

NBHT is being investigated as a potential therapeutic agent for neurodegenerative diseases. Its structural similarity to natural amino acids allows it to interact with neurotransmitter systems, which is crucial for developing treatments for conditions such as Alzheimer's and Parkinson's diseases. The compound's ability to modulate neurotransmitter levels may contribute to neuroprotective effects, making it a candidate for further research in this area .

Antioxidant Properties

Research indicates that NBHT exhibits antioxidant properties, which can help mitigate oxidative stress in biological systems. Oxidative stress is linked to various diseases, including cardiovascular diseases and cancer. The compound's role in reducing reactive oxygen species (ROS) could be pivotal in developing strategies to combat oxidative damage .

Medicinal Chemistry

In medicinal chemistry, NBHT is recognized for its potential as a lead compound in drug discovery. Its unique structure allows for modifications that can enhance its pharmacological profile. Studies have shown that derivatives of NBHT can exhibit improved efficacy and reduced toxicity compared to traditional drugs .

Table 1: Summary of Case Studies Involving this compound

Analyse Des Réactions Chimiques

Amidation and Acylation Reactions

The benzamide group in N-Benzoyl-3-hydroxy-L-tyrosine can undergo further amidation or acylation to create derivatives with tailored properties.

-

Benzoylation of Tyrosine :

The parent compound is synthesized via benzoylation of tyrosine using benzoyl chloride or benzoic acid derivatives. Reaction conditions often involve dimethylformamide (DMF) as a solvent and triethylamine (TEA) as a base, achieving yields >80% . -

Coupling with Amines :

Using carbodiimide-based reagents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 4-dimethylaminopyridine (DMAP), the carboxyl group reacts with amines to form amides. For example, coupling with ethanolamine derivatives produces ether-linked analogs .

| Reaction Type | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Benzoylation | Benzoyl chloride, DMF, TEA, 0°C → RT | 81–85% | |

| Carboxyl-amine coupling | EDC, DMAP, CH₂Cl₂, RT, 12–24h | 70–90% |

Esterification and Hydrolysis

The carboxyl group undergoes esterification to improve solubility or enable further functionalization.

-

Ethyl/Methyl Ester Formation :

Treatment with ethanol or methanol in the presence of acid catalysts (e.g., HCl) yields ethyl or methyl esters, which are intermediates for protease assays . -

Hydrolysis :

Alkaline hydrolysis (e.g., NaOH or K₂CO₃ in methanol/water) regenerates the free carboxylic acid .

| Reaction Type | Conditions | Application | Reference |

|---|---|---|---|

| Esterification | Ethanol/HCl, reflux | Substrate for chymotrypsin assays | |

| Hydrolysis | 5% NaOH, RT, 2h | Deprotection for further reactions |

Etherification of the Phenolic Hydroxyl Group

The phenolic -OH group participates in Mitsunobu reactions to form ethers, enabling side-chain modifications.

-

Mitsunobu Reaction :

Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the hydroxyl group reacts with alcohols (e.g., propargyl alcohol) to form ethers. This method achieves ~85% yield for propargyl ether derivatives .

| Reagent System | Alcohol | Yield | Reference |

|---|---|---|---|

| DEAD/PPh₃, tetrahydrofuran | Propargyl alcohol | 84–85% | |

| Di-tert-butyl azodicarboxylate | Ethanolamine derivatives | 81% |

Enzymatic Modifications

This compound serves as a substrate or inhibitor in enzymatic pathways:

-

Neurotransmitter Biosynthesis :

As a tyrosine analog, it interacts with enzymes like tyrosine hydroxylase (TH) and dopa decarboxylase, altering dopamine synthesis kinetics . -

4-Hydroxyphenylpyruvate Dioxygenase Inhibition :

Derivatives like nitisinone (NTBC) competitively inhibit this enzyme, impacting tyrosine catabolism .

| Enzyme | Role | Effect | Reference |

|---|---|---|---|

| Tyrosine hydroxylase (TH) | Converts tyrosine to L-DOPA | Altered activity in presence of NTBC | |

| Dopa decarboxylase | Converts L-DOPA to dopamine | Substrate competition |

Spectral and Physicochemical Data

Key properties of this compound include:

Propriétés

Numéro CAS |

33515-38-7 |

|---|---|

Formule moléculaire |

C16H15NO5 |

Poids moléculaire |

301.29 g/mol |

Nom IUPAC |

(2S)-2-benzamido-3-(3,4-dihydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C16H15NO5/c18-13-7-6-10(9-14(13)19)8-12(16(21)22)17-15(20)11-4-2-1-3-5-11/h1-7,9,12,18-19H,8H2,(H,17,20)(H,21,22)/t12-/m0/s1 |

Clé InChI |

WGTPJOPXQRPTDE-LBPRGKRZSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NC(CC2=CC(=C(C=C2)O)O)C(=O)O |

SMILES isomérique |

C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CC(=C(C=C2)O)O)C(=O)O |

SMILES canonique |

C1=CC=C(C=C1)C(=O)NC(CC2=CC(=C(C=C2)O)O)C(=O)O |

Séquence |

X |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.